molecular formula C4H9N3O B13512365 Azetidine-3-carbohydrazide

Azetidine-3-carbohydrazide

Cat. No.: B13512365
M. Wt: 115.13 g/mol
InChI Key: PVJXKLUZMUWCBO-UHFFFAOYSA-N
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Description

Azetidine-3-carbohydrazide is a functionalized four-membered nitrogen heterocycle of high interest in discovery chemistry and drug design. The azetidine ring provides a saturated, rigid scaffold that can enhance key properties in molecular structures, such as improving solubility and metabolic stability . The carbohydrazide moiety on the 3-position makes this compound a particularly valuable bifunctional building block. Researchers can utilize it as a conformationally constrained beta-amino acid derivative for constructing novel peptides and foldamers . Its reactive hydrazide group is highly useful for synthesizing a broad range of nitrogen-containing heterocycles, including various pyrazole, 1,2,4-triazole, and other fused ring systems with potential biological activity . This combination of features makes this compound a key intermediate for generating diverse compound libraries for high-throughput screening and for the development of new pharmacologically active agents. Applications include its use as a precursor for synthesizing novel heterocyclic amino acids and its role in aza-Michael addition reactions to create more complex, functionalized molecules . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C4H9N3O

Molecular Weight

115.13 g/mol

IUPAC Name

azetidine-3-carbohydrazide

InChI

InChI=1S/C4H9N3O/c5-7-4(8)3-1-6-2-3/h3,6H,1-2,5H2,(H,7,8)

InChI Key

PVJXKLUZMUWCBO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Azetidine-3-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of azetidine-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol, and the product is isolated through crystallization or extraction techniques .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .

Chemical Reactions Analysis

Condensation Reactions

The carbohydrazide group (-NH-NH-CO-) in Azetidine-3-carbohydrazide participates in:

  • Hydrazone formation : Reaction with carbonyl compounds (e.g., benzaldehydes) under acidic conditions .

  • Cyclic condensation : Intramolecular cyclization to form heterocycles, such as azetidinones, under basic or acidic catalysis .

Example :
Condensation of this compound with substituted benzaldehydes yields azetidine derivatives with varying substituents (e.g., chloro, methoxy, dichlorophenyl) .

Cyclization and Functionalization

The azetidine ring undergoes strain-driven reactions, including:

  • Strain-release homologation : Conversion of azabicyclo[1.1.0]butanes to azetidines via semipinacol rearrangements under electrophilic activation (e.g., TFAA or Tf₂O) .

  • Radical-mediated cyclization : Photo-induced copper catalysis enables intermolecular [3+1] radical cascade cyclizations to form functionalized azetidines .

Key Mechanism :

  • Radical intermediates : Photocatalytic generation of transient radicals leads to selective C-H functionalization at the α-position of the nitrogen atom .

  • Strain relief : Azabicyclo[1.1.0]butyl carbinols rearrange to azetidines upon electrophilic activation, with migration of substituents stabilizing positive charges .

Characterization Data

Spectral and physicochemical data for azetidine derivatives (adapted for this compound):

Property Value
Melting Point 146–169°C (varies with substituents)
IR Key Peaks 3427 cm⁻¹ (NH stretch), 1762 cm⁻¹ (C=O stretch)
¹H NMR δ 0.9–3.0 ppm (NH and CH groups), δ 6–8.5 ppm (aromatic protons)
¹³C NMR δ 55–163 ppm (carbonyl carbons, aromatic carbons, and azetidine carbons)

Reaction Conditions and Yields

Reaction Type Conditions Yield
Condensation Acidic catalyst (e.g., acetic acid)65–90%
Cyclization Triethylamine, chloroacetyl chloride60–70%
Radical cascade cyclization Blue light, Cu catalyst, alkynes70–94%

Mechanistic Insights

  • Kinetic vs. Thermodynamic Control : Radical cyclizations favor kinetically controlled pathways (e.g., 4-exo-dig over 5-endo-dig) .

  • Stereoselectivity : Pd-catalyzed C(sp³)–H functionalization achieves cis-stereoselectivity in azetidine derivatives .

  • Hydride Transfer : Deuterium incorporation studies confirm proton sources in radical intermediates .

Scientific Research Applications

Azetidine-3-carbohydrazide is a heterocyclic compound with a four-membered ring containing three carbon atoms and one nitrogen atom at the 3-position of the azetidine ring, characterized by a carbohydrazide functional group. Azetidine derivatives are notable for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals [1, 10].

Scientific Research Applications

  • Medicinal Chemistry this compound is a subject of interest in medicinal chemistry due to its significant biological activity. Research indicates azetidine derivatives can exhibit antibacterial and antifungal activities, suggesting potential applications in pharmaceuticals [1, 10].
  • Antimicrobial Research Azetidine derivatives have demonstrated antibacterial activity against Methicillin-sensitive Staphylococcus aureus, Methicillin-resistant S. aureus, and Escherichia coli . Some derivatives display good growth inhibition against MCF-7 Breast carcinoma, HCT-116 Colon carcinoma, and A549 Lung adenocarcinoma cell lines .
  • Synthesis The synthesis of this compound can be achieved through several methods:
    • Utilizing electrophilic azetinylation protocol based on azetidinyl trichloroacetimidates, allowing for the "any-stage" installation of azetidine rings .
    • Through amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates .
  • Interaction Studies Interaction studies involving this compound are crucial for understanding its effects on biological systems. Docking studies and in vitro assays can reveal its binding affinity to specific enzymes or receptors, helping elucidate its mechanism of action and potential therapeutic uses against diseases such as tuberculosis or cancer.
  • Spiro-azetidine derivatives Spiro-heterocycles, including spiro-azetidin-2-one derivatives, have received special attention in medicinal chemistry because of their promising biological activity .
  • Other potential applications
    • Inhibitors of b-tubulin .
    • Treatment of complex diseases .
    • Antihelmintic potency .
    • Antimalarial activities .

Comparison with Similar Compounds

Structural and Molecular Properties

The substituent at the 3-position of the azetidine ring critically influences the compound’s reactivity and applications. Below is a comparative analysis of key azetidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Key Structural Features
Azetidine-3-carbohydrazide C₄H₈N₃O₂ 130.13 -CONHNH₂ Hydrazide group for nucleophilic reactions
Methyl azetidine-3-carboxylate hydrochloride C₅H₁₀ClNO₂ 151.59 -COOCH₃, HCl salt Ester group; enhanced solubility
Azetidin-3-ol hydrochloride C₃H₈ClNO 109.55 -OH, HCl salt Polar hydroxyl group; hydrogen bonding
1-Boc-3-(3-oxo-1-piperazinyl)azetidine C₁₂H₂₁N₃O₃ 255.32 -Boc-protected amine Stabilized amine for peptide synthesis

Key Observations :

  • This compound has a higher nitrogen content than ester or hydroxyl derivatives, making it more reactive in forming hydrazones and metal complexes .
  • Methyl azetidine-3-carboxylate hydrochloride and other ester derivatives are often used as intermediates in organic synthesis due to their stability and ease of hydrolysis .
  • Hydroxyl-containing derivatives (e.g., Azetidin-3-ol hydrochloride) exhibit strong hydrogen-bonding capacity, influencing their solubility and biological interactions .

Biological Activity

Azetidine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

1. Antimicrobial Activity

Azetidine derivatives, including this compound, have shown promising antimicrobial properties against various pathogens. Research indicates that modifications in the azetidine structure can significantly influence their efficacy.

Table 1: Antimicrobial Activity of Azetidine Derivatives

CompoundBacterial Strains TestedActivity Level
This compoundStaphylococcus aureus, E. coliHigh
2-Oxo-Azetidine DerivativesMycobacterium tuberculosisModerate to High
4-Oxo-AzetidinesC. albicansModerate

In a study examining various azetidine derivatives, several compounds demonstrated high activity against bacterial strains such as Staphylococcus aureus and E. coli. Notably, this compound exhibited significant antibacterial activity comparable to standard antibiotics .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Its mechanism involves inhibition of tubulin polymerization, which is crucial for cancer cell division.

Case Study: Antiproliferative Effects

In vitro studies have shown that this compound derivatives exhibit antiproliferative effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's IC50 values were found to be in the range of 10–33 nM, indicating potent activity.

Table 2: Anticancer Activity of Azetidine Derivatives

CompoundCancer Cell LineIC50 (nM)
This compoundMCF-710
Other derivativesA54923

The results suggest that this compound could be a viable candidate for further development in cancer therapeutics due to its ability to disrupt microtubule dynamics .

3. Anti-inflammatory Effects

The anti-inflammatory potential of azetidine derivatives is another area of interest. Studies indicate that these compounds can inhibit inflammatory mediators and cytokines.

Research Findings

In an experimental model of inflammation, this compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism by which the compound can mitigate inflammatory responses.

Table 3: Anti-inflammatory Activity

CompoundInflammatory ModelEffect
This compoundCarrageenan-induced paw edemaSignificant reduction
Other derivativesLipopolysaccharide-induced inflammationModerate reduction

These findings highlight the potential of this compound as an anti-inflammatory agent, offering a new avenue for therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for Azetidine-3-carbohydrazide, and how can purity be optimized?

this compound synthesis typically involves hydrazide formation via condensation of azetidine-3-carboxylic acid derivatives with hydrazine. Key steps include:

  • Reagent selection : Use anhydrous hydrazine to minimize side reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: methanol/chloroform) or recrystallization (ethanol/water) improves purity. Validate purity via HPLC (C18 column, UV detection at 220 nm) and NMR (¹H/¹³C) .

Q. How should researchers characterize this compound’s structural and functional properties?

A multi-technique approach is critical:

  • Spectroscopy : ¹H/¹³C NMR for backbone confirmation; FT-IR to verify carbonyl (C=O, ~1650 cm⁻¹) and hydrazide (N-H, ~3200 cm⁻¹) groups.
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation.
  • Thermal analysis : TGA/DSC to assess decomposition temperatures and stability .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
  • Light sensitivity : Protect from UV exposure using amber glassware.
  • Humidity : Use desiccants (e.g., silica gel) to avoid hydrate formation. Conduct accelerated stability studies (ICH Q1A guidelines) to model degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized protocols : Adopt OECD/ICH guidelines for in vitro assays (e.g., cytotoxicity, enzyme inhibition).
  • Batch validation : Compare results across multiple synthetic batches using LC-MS purity checks.
  • Meta-analysis : Use statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers and contextualize findings .

Q. What experimental design principles apply to studying this compound’s mechanism of action?

  • Hypothesis-driven frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to define study scope. Example:
  • Population : Cancer cell lines (e.g., HeLa).
  • Intervention : Dose-dependent this compound exposure.
  • Comparison : Untreated controls or reference inhibitors.
  • Outcome : Apoptosis markers (caspase-3 activation).
    • Controls : Include positive/negative controls and solvent-only groups to isolate compound effects .

Q. How should researchers address challenges in this compound’s solubility for in vivo studies?

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin complexes.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release.
  • Pharmacokinetic profiling : Monitor plasma concentrations via LC-MS/MS to adjust dosing regimens .

Q. What methodologies are recommended for detecting this compound metabolites in biological systems?

  • Metabolite identification : Combine UPLC-QTOF-MS with isotopic labeling.
  • Enzymatic assays : Incubate with liver microsomes (human/rat) to simulate Phase I/II metabolism.
  • Data analysis : Use software (e.g., XCMS Online, MetaboAnalyst) for pathway mapping .

Methodological and Reporting Standards

Q. How can researchers ensure reproducibility in this compound studies?

  • Detailed protocols : Document reaction conditions (temperature, pH, solvent ratios) and instrument calibration data.
  • Data transparency : Share raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials.
  • Peer review : Pre-publish protocols on platforms like *Protocols.io * for community feedback .

Q. What are the ethical considerations in designing toxicity studies for this compound?

  • Animal welfare : Follow ARRIVE 2.0 guidelines for in vivo studies.
  • Informed consent : Required for human cell line use (e.g., primary hepatocytes).
  • Regulatory compliance : Submit proposals to institutional review boards (IRBs) for approval .

Q. How should contradictory data on this compound’s environmental impact be analyzed?

  • Lifecycle assessment : Model degradation products using EPI Suite software.
  • Cross-study validation : Compare ecotoxicity data (e.g., Daphnia magna assays) across independent labs.
  • Uncertainty quantification : Apply Monte Carlo simulations to assess variability in biodegradation rates .

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